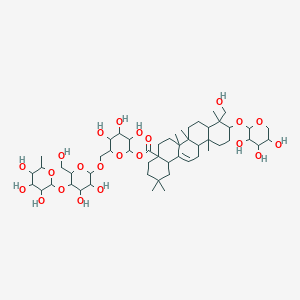

Hederacoside D

Description

Properties

IUPAC Name |

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H86O22/c1-23-32(57)35(60)39(64)45(70-23)74-42-27(19-54)71-43(41(66)37(42)62)69-21-28-34(59)36(61)40(65)46(72-28)75-47(67)53-16-14-48(2,3)18-25(53)24-8-9-30-49(4)12-11-31(73-44-38(63)33(58)26(56)20-68-44)50(5,22-55)29(49)10-13-52(30,7)51(24,6)15-17-53/h8,23,25-46,54-66H,9-22H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHILKCNLIKLEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H86O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1075.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Hederacoside D Biosynthesis Pathway in Hedera helix

Audience: Researchers, scientists, and drug development professionals.

Abstract

Hedera helix L. (common ivy) is a well-known medicinal plant, with its therapeutic effects largely attributed to a class of secondary metabolites known as triterpenoid (B12794562) saponins (B1172615). Among these, hederacoside D, alongside the more abundant hederacoside C and α-hederin, is a key bioactive constituent. Understanding the intricate biosynthetic pathway of these molecules is paramount for applications in metabolic engineering, synthetic biology, and drug development. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps from primary metabolites to the final complex glycoside. It includes quantitative data on saponin (B1150181) abundance, detailed experimental protocols for pathway elucidation, and logical diagrams to visualize the core biochemical and experimental workflows.

The this compound Biosynthetic Pathway: A Three-Act biological Drama

The biosynthesis of this compound, an oleanane-type triterpenoid saponin, is a complex process that can be systematically divided into three major stages: the upstream synthesis of the universal isoprenoid precursor, the midstream formation of the triterpenoid aglycone backbone, and the downstream decoration of this backbone with sugar moieties.[1][2]

Upstream Pathway: Forging the Isoprenoid Precursors

The journey begins with primary metabolism. Like all terpenoids in plants, the pathway relies on the formation of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants utilize two parallel pathways for this purpose:[3]

-

The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway converts Acetyl-CoA into IPP. It is generally considered the primary source of precursors for cytosolic sesquiterpenoids and triterpenoids.[1][4]

-

The Methylerythritol Phosphate (B84403) (MEP) Pathway: Occurring in the plastids, this pathway synthesizes IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde-3-phosphate. It primarily supplies precursors for plastidial monoterpenoids, diterpenoids, and carotenoids.

For triterpenoid saponin biosynthesis in the cytosol, the MVA pathway is the principal contributor. IPP and DMAPP are sequentially condensed to form the 30-carbon linear precursor, squalene (B77637). This is subsequently oxidized by squalene epoxidase (SQE) to yield 2,3-oxidosqualene (B107256) , the final substrate of the upstream pathway and the gateway to cyclic triterpenoids.[2]

Midstream Pathway: Cyclization and Oxidation to the Hederagenin (B1673034) Aglycone

This stage establishes the characteristic pentacyclic structure of the final molecule and involves two key classes of enzymes: oxidosqualene cyclases (OSCs) and cytochrome P450 monooxygenases (P450s).[2]

-

Cyclization: The linear 2,3-oxidosqualene is cyclized by β-amyrin synthase (bAS) , a crucial OSC, into the pentacyclic triterpenoid scaffold, β-amyrin .[1][3] This step represents a major diversification point in triterpenoid synthesis.

-

Multi-step Oxidation: The β-amyrin core undergoes a series of oxidative modifications catalyzed by various P450 enzymes. While the specific P450s in Hedera helix are still under investigation, the sequence is well-established in other oleanane-producing plants. This process involves the oxidation of β-amyrin to intermediates such as oleanolic acid. The final step in the formation of the aglycone for this compound is the C-23 hydroxylation of oleanolic acid to produce hederagenin .[5]

Downstream Pathway: Glycosylation of Hederagenin

The final stage of biosynthesis involves the attachment of sugar chains to the hederagenin aglycone, a process known as glycosylation. This critical step is catalyzed by UDP-dependent glycosyltransferases (UGTs) , which transfer sugar moieties from activated UDP-sugars (like UDP-glucose) to the hydroxyl or carboxyl groups of the aglycone.[2][5]

This compound is a bidesmosidic saponin, indicating that sugar chains are attached at two different positions on the hederagenin molecule, typically the C-3 hydroxyl group and the C-28 carboxyl group.[6][7] The precise sequence of sugar additions and the specific UGTs responsible for the synthesis of this compound in Hedera helix remain areas of active research.

Quantitative Analysis of Saponins in Hedera helix

Quantitative data on the concentrations of biosynthetic intermediates and enzyme kinetic parameters for the this compound pathway in Hedera helix are not extensively available in the literature. However, several studies have quantified the end-product saponins in dried ivy leaves, providing valuable benchmarks for extraction and metabolic engineering efforts.

Table 1: Concentration of Major Triterpenoid Saponins in Dried Hedera helix Leaves

| Compound | Concentration (% of Dry Weight) | Concentration (mg/g Dry Weight) | Reference(s) |

|---|---|---|---|

| Total Triterpenoid Saponins | 2.5 - 6.0% | 25 - 60 mg/g | [6] |

| Hederacoside C | 1.7 - 4.8% | 17 - 48 mg/g | [6] |

| 2.18% | 21.83 mg/g | [8][9] | |

| 15.7% (in one study) | 156.9 mg/g | [10] | |

| This compound | 0.4 - 0.8% | 4 - 8 mg/g | [6] |

| α-Hederin | 0.1 - 0.3% | 1 - 3 mg/g | [6] |

| 0.041% | 0.41 mg/g | [8][9] |

| Hederagenin (Aglycone) | 0.002% | 0.02 mg/g |[8][9] |

Note: Concentrations can vary significantly based on plant cultivar, age, growing conditions, and time of harvest.

Experimental Protocols for Pathway Elucidation

Elucidating a complex biosynthetic pathway like that of this compound requires a multi-faceted approach combining transcriptomics for gene discovery, heterologous expression for enzyme characterization, and analytical chemistry for metabolite profiling.

Gene Discovery via Transcriptome Analysis

The primary strategy for identifying candidate genes (P450s, UGTs) is to compare the transcriptomes of tissues with differential saponin accumulation or in response to elicitors that stimulate the pathway.

Protocol 3.1.1: Transcriptome Profiling for Candidate Gene Identification [11][12][13]

-

Plant Material: Collect leaf (high saponin) and root (low saponin) tissues from mature H. helix plants. Alternatively, treat seedlings with 100 µM methyl jasmonate (MeJA) and collect tissues at time points (e.g., 0, 6, 12, 24 hours) post-elicitation.[14][15] Flash-freeze all samples in liquid nitrogen and store at -80°C.

-

RNA Isolation: Extract total RNA from ~100 mg of ground tissue using a plant-specific RNA isolation kit (e.g., RNeasy Plant Mini Kit, Qiagen) including an on-column DNase digestion step. Verify RNA integrity and quantity using a Bioanalyzer (Agilent).

-

Library Preparation and Sequencing: Prepare stranded mRNA-Seq libraries from high-quality RNA (RIN > 8) using a standard kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit). Perform paired-end sequencing (e.g., 2x150 bp) on an Illumina NovaSeq platform to generate >20 million reads per sample.

-

Bioinformatic Analysis:

-

Quality Control: Trim adapter sequences and low-quality bases using a tool like Trimmomatic.

-

Assembly: If a reference genome is unavailable, perform de novo transcriptome assembly using Trinity.

-

Quantification: Map reads back to the assembled transcriptome and quantify transcript abundance using RSEM or Kallisto.

-

Differential Expression: Use DESeq2 or edgeR to identify genes that are significantly upregulated in leaves vs. roots or in response to MeJA treatment.

-

Candidate Selection: Filter the differentially expressed genes for annotations corresponding to "cytochrome P450" and "UDP-glycosyltransferase". Prioritize candidates that show strong co-expression patterns with known triterpenoid pathway genes like β-amyrin synthase (bAS).

-

Functional Characterization of Biosynthetic Enzymes

Candidate genes identified via transcriptomics must be functionally validated. This is achieved by expressing the gene in a heterologous host and testing the recombinant enzyme's ability to convert a putative substrate into the expected product.

Protocol 3.2.1: Heterologous Expression and Assay of a Candidate P450 [16][17][18]

-

Cloning: Amplify the full-length open reading frame (ORF) of the candidate P450 gene from H. helix leaf cDNA. For expression in E. coli, it is often necessary to use a modified N-terminus to improve expression and solubility. Clone the ORF into a bacterial expression vector (e.g., pET-28a) that allows for co-expression with a cytochrome P450 reductase (CPR) from a plant like Arabidopsis thaliana (ATR1), which is essential for P450 activity.

-

Expression: Transform E. coli BL21(DE3) cells with the expression plasmid. Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding 0.1-0.5 mM IPTG and continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Enzyme Preparation: Harvest cells by centrifugation. Resuspend in a lysis buffer (e.g., 100 mM potassium phosphate pH 7.4, 20% glycerol) and lyse by sonication on ice. Centrifuge to pellet cell debris and use the supernatant (crude enzyme extract) for assays.

-

Enzyme Assay:

-

Prepare a reaction mixture containing: 100 mM potassium phosphate buffer (pH 7.4), 1-2 mg of crude protein extract, 100 µM substrate (e.g., oleanolic acid dissolved in DMSO), and an NADPH regenerating system (1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

-

Incubate at 30°C for 1-4 hours.

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

-

Analysis: Vortex thoroughly, centrifuge, and collect the organic layer. Evaporate the solvent and redissolve the residue in methanol (B129727). Analyze by LC-MS to detect the formation of the hydroxylated product (e.g., hederagenin).

Protocol 3.2.2: Heterologous Expression and Assay of a Candidate UGT [19][20]

-

Cloning and Expression: Follow steps 1 and 2 as for P450s. A CPR is not required. UGTs are often more soluble, so N-terminal modifications may not be necessary. Expression of a His-tagged protein allows for simple purification on a Ni-NTA column.

-

Enzyme Preparation: Prepare a crude extract as for P450s or use purified protein.

-

Enzyme Assay:

-

Prepare a reaction mixture containing: 50 mM Tris-HCl buffer (pH 7.5), 100 µM acceptor substrate (e.g., hederagenin), 1 mM UDP-sugar donor (e.g., UDP-glucose), and the enzyme extract.

-

Incubate at 30°C for 1-2 hours.

-

Stop the reaction by adding two volumes of methanol.

-

-

Analysis: Centrifuge to pellet precipitated protein and analyze the supernatant directly by LC-MS to detect the formation of the glycosylated product (e.g., hederagenin-3-O-glucoside). Alternatively, UGT activity can be quantified using a high-throughput luminescence-based assay (e.g., UDP-Glo™ Assay) that measures the amount of UDP produced.[21]

Metabolite Profiling and Quantification

Accurate analysis of saponins in plant tissues is crucial for validating gene function and for quality control of herbal products.

Protocol 3.3.1: Extraction and LC-MS Analysis of Saponins from Hedera helix Leaves [8][9][22]

-

Sample Preparation: Lyophilize and grind dried H. helix leaves to a fine powder.

-

Extraction: Extract ~100 mg of powdered tissue with 2 mL of 80% methanol using ultrasonication for 30 minutes. Centrifuge at 13,000 x g for 10 minutes. Collect the supernatant. Repeat the extraction once more and combine the supernatants.

-

Cleanup (Optional): For cleaner samples, the extract can be passed through a C18 Solid-Phase Extraction (SPE) cartridge to remove highly polar compounds.

-

LC-MS/MS Analysis:

-

Column: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase: Use a gradient elution with (A) water + 0.1% formic acid and (B) acetonitrile (B52724) + 0.1% formic acid. A typical gradient runs from 10% B to 95% B over 20 minutes.

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Use a targeted approach with Multiple Reaction Monitoring (MRM) for quantification of known saponins (this compound, hederacoside C, α-hederin) based on their specific precursor-to-product ion transitions. Authentic standards are required for absolute quantification.

-

Regulation of Biosynthesis

The production of triterpenoid saponins is tightly regulated at the transcriptional level in response to developmental cues and environmental stresses. While the specific regulatory network in Hedera helix is not fully mapped, research in other medicinal plants points to the central role of specific families of transcription factors (TFs) , including MYB, bHLH, and WRKY.[23][24] These TFs are often activated by phytohormone signaling pathways, particularly those involving jasmonates (e.g., methyl jasmonate) and salicylic (B10762653) acid, which act as key signaling molecules to trigger plant defense responses, including the production of saponins.[1][14] Elicitation with these hormones is a common strategy to upregulate pathway genes and enhance the accumulation of target compounds.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Hedera helix follows the canonical route of oleanane-type saponin synthesis, beginning with the MVA pathway and proceeding through cyclization, oxidation, and glycosylation. While the general framework is understood, significant knowledge gaps remain. Key future research priorities should include:

-

Definitive identification and characterization of the specific P450 and UGT enzymes responsible for the final steps of this compound synthesis in H. helix.

-

Elucidation of the transcriptional regulatory network controlling the pathway, including the identification of key transcription factors and their response to environmental and hormonal signals.

-

Exploration of metabolic engineering strategies in both the native plant and heterologous microbial hosts (e.g., Saccharomyces cerevisiae) to enhance the production of this compound and other valuable saponins for pharmaceutical applications.

This guide provides the foundational knowledge and methodological framework necessary for researchers to address these questions and unlock the full biotechnological potential of Hedera helix.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 3. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. P450s and UGTs: Key Players in the Structural Diversity of Triterpenoid Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bibliotekanauki.pl [bibliotekanauki.pl]

- 7. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 8. An unusual case of death: suffocation caused by leaves of common ivy (Hedera helix). Detection of hederacoside C, alpha-hederin, and hederagenin by LC-EI/MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hedera helix - Wikipedia [en.wikipedia.org]

- 11. De Novo Deep Transcriptome Analysis of Medicinal Plants for Gene Discovery in Biosynthesis of Plant Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transcriptome profiling for discovery of genes involved in shoot apical meristem and flower development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Design, execution, and interpretation of plant RNA-seq analyses [frontiersin.org]

- 14. orbit.dtu.dk [orbit.dtu.dk]

- 15. Deciphering triterpenoid saponin biosynthesis by leveraging transcriptome response to methyl jasmonate elicitation in Saponaria vaccaria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Systematic engineering pinpoints a versatile strategy for the expression of functional cytochrome P450 enzymes in Escherichia coli cell factories - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]

- 21. worldwide.promega.com [worldwide.promega.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

isolation and purification of Hederacoside D from Kalopanax pictus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Hederacoside D, a bioactive triterpenoid (B12794562) saponin (B1150181), from the stem bark of Kalopanax pictus. The protocols outlined herein are synthesized from established research to offer a detailed workflow for obtaining this promising natural compound for further pharmacological investigation.

Introduction

Kalopanax pictus, commonly known as the castor aralia tree, is a significant source of various bioactive saponins (B1172615). Among these, this compound has garnered interest for its potential therapeutic properties, which are often associated with its aglycone, hederagenin. The effective isolation and purification of this compound are crucial steps for its preclinical and clinical development. This guide presents a consolidated approach to its extraction, fractionation, and purification, supported by quantitative data and visual workflows. While this compound has been isolated from the stem bark of Kalopanax pictus, detailed protocols are often embedded within broader studies on saponins from this plant. This document aims to collate and present this information in a clear and actionable format.

Experimental Protocols

The isolation of this compound from Kalopanax pictus involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are based on established methods for saponin isolation from this species.

Plant Material and Extraction

The primary source material for this compound is the dried stem bark of Kalopanax pictus.

Protocol:

-

Preparation: Air-dry the stem bark of Kalopanax pictus and grind it into a coarse powder.

-

Extraction: Macerate the powdered bark in methanol (B129727) at room temperature. A typical ratio is 1:10 (w/v) of plant material to solvent. The extraction should be carried out for a sufficient duration, often several days, with occasional agitation to ensure thorough extraction.

-

Filtration and Concentration: Filter the methanol extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

Solvent Fractionation

The crude methanol extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

Protocol:

-

Suspension: Suspend the crude methanol extract in distilled water.

-

Sequential Partitioning: Perform sequential liquid-liquid extraction with solvents of increasing polarity. A common sequence is:

-

n-hexane to remove non-polar compounds like fats and chlorophyll.

-

Ethyl acetate (B1210297) to isolate compounds of intermediate polarity.

-

n-butanol to extract the saponin-rich fraction.

-

-

Collection: Collect the n-butanol fraction, as triterpenoid saponins like this compound are typically soluble in this solvent.

-

Concentration: Evaporate the n-butanol fraction to dryness under reduced pressure to yield the crude saponin fraction.

Chromatographic Purification

The crude saponin fraction is further purified using column chromatography techniques to isolate this compound.

Protocol:

-

Column Preparation: Pack a glass column with silica (B1680970) gel as the stationary phase, using a suitable solvent to create a slurry.

-

Loading: Dissolve the dried n-butanol fraction in a minimal amount of the initial mobile phase solvent and load it onto the prepared column.

-

Elution: Elute the column with a gradient of chloroform (B151607) and methanol. The polarity of the mobile phase is gradually increased by increasing the proportion of methanol. This allows for the separation of different saponins.

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Further Purification (HPLC): Fractions identified as containing this compound may require further purification using High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a gradient of acetonitrile (B52724) and water.

Data Presentation

The following tables summarize key quantitative data derived from typical saponin isolation procedures.

Table 1: Extraction and Fractionation Yields

| Step | Parameter | Typical Value |

| Methanol Extraction | Yield of Crude Extract | 10-15% (of dry plant weight) |

| n-Butanol Fractionation | Yield of Saponin Fraction | 1-2% (of dry plant weight) |

Table 2: HPLC Parameters for Analysis and Purification

| Parameter | Specification |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10-20 µL |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound from Kalopanax pictus.

Signaling Pathway

Hederacosides, including this compound, are known to modulate inflammatory pathways. A key mechanism involves the inhibition of the NF-κB and MAPK signaling cascades.

Conclusion

The isolation and purification of this compound from Kalopanax pictus is a systematic process that relies on established phytochemical techniques. By following the detailed protocols for extraction, fractionation, and chromatography presented in this guide, researchers can obtain high-purity this compound for in-depth pharmacological studies. The provided quantitative data and visual workflows serve as a practical reference for laboratory implementation. Further investigation into the biological activities of this compound, particularly its role in modulating inflammatory signaling pathways, will continue to be a valuable area of research in drug discovery and development.

Unraveling the Molecular Architecture of Hederacoside D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hederacoside D, a prominent triterpenoid (B12794562) saponin (B1150181) found in plants of the Hedera genus, commonly known as ivy, has garnered significant interest within the scientific community. Its potential therapeutic applications necessitate a comprehensive understanding of its chemical structure. This technical guide provides an in-depth exploration of the chemical structure elucidation of this compound, detailing the experimental protocols and spectroscopic data that form the foundation of its molecular characterization.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound relies on a combination of physicochemical measurements and advanced spectroscopic techniques. High-resolution mass spectrometry provides the elemental composition, while one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy reveals the intricate connectivity of atoms within the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅₃H₈₆O₂₂ |

| Molecular Weight | 1075.2 g/mol |

| Appearance | White powder |

| Solubility | Soluble in DMSO and methanol (B129727) |

Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | Observed Ion | m/z |

| Positive | [M+NH₄]⁺ | 1093 |

| Negative | [M+HCOOH-H]⁻ | 1119 |

Mass spectrometry fragmentation analysis indicates the loss of specific sugar moieties, providing initial clues about the glycosidic linkages. For instance, a daughter ion at m/z 603 in the negative mode corresponds to the loss of a Rha-Glu-Glu sugar chain from the C-28 position.[1] Further fragmentation resulting in an ion at m/z 469 signifies the loss of an arabinose unit from the C-3 position.[1]

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Aglycone (Hederagenin) Moiety

| Carbon | Chemical Shift (δ) ppm | Carbon | Chemical Shift (δ) ppm |

| 1 | 38.6 | 16 | 28.1 |

| 2 | 26.4 | 17 | 46.8 |

| 3 | 82.1 | 18 | 41.7 |

| 4 | 43.2 | 19 | 46.2 |

| 5 | 47.6 | 20 | 30.7 |

| 6 | 18.2 | 21 | 34.0 |

| 7 | 32.6 | 22 | 32.9 |

| 8 | 39.8 | 23 | 64.1 |

| 9 | 47.9 | 24 | 13.5 |

| 10 | 36.9 | 25 | 16.0 |

| 11 | 23.6 | 26 | 17.4 |

| 12 | 122.5 | 27 | 26.0 |

| 13 | 144.1 | 28 | 176.8 |

| 14 | 42.0 | 29 | 33.1 |

| 15 | 28.1 | 30 | 23.6 |

Table 4: Predicted ¹H NMR Chemical Shifts for this compound Aglycone (Hederagenin) Moiety

| Proton | Chemical Shift (δ) ppm | Multiplicity |

| H-3 | 3.20 | dd |

| H-12 | 5.28 | t |

| H-23a | 3.75 | d |

| H-23b | 3.40 | d |

| H-24 | 0.95 | s |

| H-25 | 0.80 | s |

| H-26 | 0.92 | s |

| H-27 | 1.15 | s |

| H-29 | 0.90 | s |

| H-30 | 0.93 | s |

Experimental Protocols

The elucidation of this compound's structure begins with its isolation and purification from the plant source, followed by detailed spectroscopic analysis.

Isolation and Purification of this compound

A general protocol for the extraction and isolation of saponins (B1172615) from Hedera helix leaves is as follows:

-

Extraction:

-

Dried and powdered plant material (e.g., leaves of Hedera helix) is subjected to extraction with a polar solvent, typically methanol or ethanol, at room temperature for several days.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Preliminary Purification:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and n-butanol. Saponins are typically enriched in the n-butanol fraction.

-

-

Chromatographic Separation:

-

The n-butanol fraction is subjected to column chromatography on silica (B1680970) gel.

-

Elution is performed with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing this compound are combined and further purified by repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Spectroscopic Analysis

-

Mass Spectrometry (MS):

-

High-resolution mass spectra are acquired using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to determine the accurate mass and elemental composition.

-

Tandem MS (MS/MS) experiments are performed to induce fragmentation and analyze the resulting daughter ions, which provides information about the sequence and linkage of the sugar chains.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT) experiments are conducted to identify the types of protons and carbons present in the molecule.

-

Two-dimensional NMR experiments are crucial for establishing the final structure:

-

Correlation Spectroscopy (COSY): Identifies proton-proton couplings within the same spin system.

-

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly attached to carbons.

-

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is essential for determining the linkages between the aglycone and the sugar units, as well as the linkages between the sugar units themselves.

-

-

Visualizing the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as a series of sequential steps, each providing critical information that contributes to the final structural determination.

Caption: Workflow for the structure elucidation of this compound.

The Final Structure

Through the systematic application of these experimental techniques, the chemical structure of this compound is established as a triterpenoid saponin with a hederagenin (B1673034) aglycone. It is glycosylated at two positions: a trisaccharide chain is attached to the C-28 carboxyl group, and a monosaccharide is linked to the C-3 hydroxyl group.

Caption: Schematic representation of this compound's structure.

Conclusion

The chemical structure elucidation of this compound is a meticulous process that integrates classical phytochemical techniques with modern spectroscopic methods. The detailed analysis of mass spectrometry and a suite of NMR experiments provides the necessary evidence to piece together the complex molecular architecture of this bioactive natural product. This foundational knowledge is paramount for researchers and professionals in the field of drug development, enabling further investigation into its pharmacological properties and potential therapeutic applications.

References

Hederacoside D natural abundance and sources

An In-depth Technical Guide to the Natural Abundance and Sources of Hederacoside D

Introduction

This compound is a triterpenoid (B12794562) saponin (B1150181) that belongs to the bidesmosidic glycosides of hederagenin. It is recognized as one of the bioactive compounds found in various medicinal plants, contributing to their overall biological activities.[1][2] This technical guide provides a comprehensive overview of the natural abundance of this compound, its primary plant sources, detailed experimental protocols for its extraction, isolation, and quantification, and insights into relevant signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Abundance and Sources of this compound

This compound is predominantly found in plants of the Hedera genus, commonly known as ivy. While several species contain this compound, the most well-documented source is Hedera helix L. (Common Ivy). Other species such as Hedera nepalensis and plants from other genera like Kalopanax pictus have also been identified as sources of hederagenin-type saponins (B1172615), including this compound.[3]

Quantitative Data on this compound Abundance

The concentration of this compound can vary depending on the plant species, the specific part of the plant, geographical location, and harvesting time. The following table summarizes the available quantitative data for this compound in its primary sources.

| Plant Species | Plant Part | Concentration (% of dry weight) | Reference |

| Hedera helix L. | Leaves | 0.4 - 0.8% | [4] |

It is worth noting that within Hedera helix leaves, the ratio of the major saponins Hederacoside C to Hederacoside B and this compound is approximately 1000:75:45, respectively.[5]

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of this compound from plant materials.

Extraction of this compound from Hedera helix Leaves

A common method for the extraction of saponins from Hedera helix leaves involves solvent extraction.

Method 1: Maceration

-

Preparation of Plant Material: Dried leaves of Hedera helix are mechanically ground into a fine powder.

-

Extraction: The powdered leaves are macerated with 99.8% methanol (B129727) at room temperature. The mixture is then subjected to ultrasonication for 15 minutes to enhance extraction efficiency.[6]

-

Filtration and Concentration: The extract is filtered to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure to yield a crude extract.

Method 2: Soxhlet Extraction

-

Defatting: Thirty grams of powdered Hedera helix leaves are first extracted with 500 mL of chloroform (B151607) in a Soxhlet apparatus for 18 hours to remove lipids.[6]

-

Saponin Extraction: The residue from the chloroform extraction is then extracted with 500 mL of 99.8% ethanol (B145695) for 15 hours in the Soxhlet apparatus.[6]

-

Precipitation: The ethanolic extract is evaporated under reduced pressure. The residue is dissolved in 100 mL of 99.8% methanol, and diethyl ether is added to precipitate the saponins. The precipitate is collected by decantation and air-dried.[6]

Method 3: Ultrasound-Assisted Extraction (UAE)

-

Parameters: Optimal extraction conditions for saponins from Hedera helix leaves using UAE have been identified as a temperature of 50°C, an extraction time of 60 minutes, an ultrasound amplitude of 40%, a plant material to solvent ratio of 1:20 (w/v), and 80% ethanol as the solvent.[7]

-

Procedure: The powdered leaves are mixed with the 80% ethanol solvent at the specified ratio and subjected to sonication under the optimal conditions.

-

Separation: After extraction, the solid material is separated from the liquid extract by centrifugation.[7]

Isolation of this compound by Column Chromatography

The crude saponin extract can be further purified to isolate this compound using column chromatography.

-

Column Preparation: A glass column is packed with silica (B1680970) gel (0.063-0.200 mm) as the stationary phase, using a wet method with chloroform.[6]

-

Sample Loading: The crude extract is dissolved in a minimal amount of methanol and adsorbed onto a small amount of silica gel. The dried, adsorbed sample is then loaded onto the top of the column.[6]

-

Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. The fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fraction Pooling and Purification: Fractions containing this compound are pooled, and the solvent is evaporated. Further purification may be achieved by repeated column chromatography or recrystallization.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are the most common methods for the quantification of this compound.

Method 1: HPLC-UV

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[8]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and 0.02% phosphoric acid solution.[8] For example, a gradient of 20-60% acetonitrile over 25 minutes, followed by 60-100% acetonitrile for 5 minutes.[8]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 205 nm.[3]

-

Temperature: 40°C.[3]

Method 2: UPLC-MS/MS

-

Column: Reversed-phase column such as Thermo Hypersil GOLD C18 (2.1 mm × 50 mm, 1.9 μm).[2]

-

Mobile Phase: A gradient mobile phase system of acetonitrile and water containing 0.1% formic acid.[2]

-

Flow Rate: 0.3 mL/min.

-

Ionization: Electrospray ionization (ESI), often in negative mode for saponins.

-

Detection: Mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2]

Signaling Pathways and Visualizations

While specific signaling pathways directly modulated by this compound are not extensively documented, the biological activities of the structurally similar saponin, Hederacoside C, and their common aglycone, hederagenin, have been studied. Hederacoside C has been shown to modulate the Epidermal Growth Factor Receptor (EGFR) - Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of this compound from plant material.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetic parameters of three active ingredients hederacoside C, this compound, and ɑ-hederin in Hedera helix in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]

- 4. bibliotekanauki.pl [bibliotekanauki.pl]

- 5. researchgate.net [researchgate.net]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. psecommunity.org [psecommunity.org]

Spectroscopic Analysis of Hederacoside D: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hederacoside D is a triterpenoid (B12794562) saponin (B1150181) that has been isolated from plants such as Stauntonia hexaphylla. As a member of the saponin family, it is of significant interest to researchers in drug discovery and natural product chemistry due to its potential biological activities. The structural elucidation and confirmation of this compound are critically dependent on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, presenting key data in a structured format and outlining the experimental protocols for its characterization.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns.

Data Presentation

| Ion Type | m/z Value | Interpretation |

| Pseudomolecular Ion [M+NH₄]⁺ | 1093 | Adduct of this compound with an ammonium (B1175870) ion in positive ion mode. |

| Parent Ion [M+HCOOH-H]⁻ | 1119 | Adduct of this compound with a formate (B1220265) ion in negative ion mode. |

| Daughter Ion | 603 | Resulting from the fragmentation of [M-H]⁻, corresponding to the loss of the Rha-Glu-Glu sugar chain (471 Da) from the C-28 position.[1] |

| Daughter Ion | 469 | Generated from the m/z 603 fragment by the loss of an Arabinose (Ara) unit connected to the C-3 position.[1] |

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed for the analysis of this compound.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., Thermo Hypersil GOLD C18, 2.1 mm × 50 mm, 1.9 μm) is typically used.

-

Mobile Phase: A gradient elution system consisting of acetonitrile (B52724) and water, both containing 0.1% formic acid, is often utilized to achieve optimal separation.

-

Flow Rate: A flow rate of around 0.3 mL/min is maintained.

-

Column Temperature: The column is typically maintained at a constant temperature, for instance, 30°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) is used in both positive and negative ion modes to generate pseudomolecular and parent ions.

-

Analysis Mode: Tandem mass spectrometry (MS/MS) is performed to induce fragmentation of the parent ions and obtain structural information. This is often done using collision-induced dissociation (CID).

-

Data Acquisition: Full scan MS and product ion scan (MS/MS) data are acquired to identify the molecular ion and its characteristic fragment ions.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at various wavelengths.

Data Presentation

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3400 (broad) | O-H | Stretching |

| ~2930 | C-H (sp³) | Stretching |

| ~1730 | C=O (Ester) | Stretching |

| ~1640 | C=C | Stretching |

| ~1070 | C-O (Glycosidic linkage) | Stretching |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The solid sample of this compound is finely ground and mixed with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. The resulting spectrum shows the percentage of transmittance versus the wavenumber. The absorption bands are then analyzed to identify the characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound, providing detailed information about the carbon and proton framework, as well as the connectivity and stereochemistry of the molecule. Due to the complexity of the saponin structure, a combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC, NOESY) is required for full spectral assignment.

While specific, publicly available, fully assigned ¹H and ¹³C NMR data tables for this compound are not readily found in the searched literature, the following represents a generalized table based on the known hederagenin (B1673034) aglycone and attached sugar moieties. The exact chemical shifts can vary based on the solvent and experimental conditions.

Data Presentation

¹³C NMR Spectral Data (Generalized)

| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |

| Aglycone (Hederagenin) | |

| C-3 | ~80-90 |

| C-12 | ~122 |

| C-13 | ~144 |

| C-23 | ~64 |

| C-28 | ~176 |

| Sugar Moieties | |

| Anomeric Carbons | ~95-105 |

| Other Sugar Carbons | ~60-80 |

¹H NMR Spectral Data (Generalized)

| Proton | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz |

| Aglycone (Hederagenin) | |||

| H-3 | ~3.0-3.5 | m | |

| H-12 | ~5.3 | t | ~3.5 |

| H-23 | ~3.4, 3.7 | d | ~11.0 |

| Sugar Moieties | |||

| Anomeric Protons | ~4.4-5.5 | d | ~7-8 (β-linkage), ~4-5 (α-linkage) |

| Other Sugar Protons | ~3.0-4.5 | m |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

1D NMR Experiments:

-

¹H NMR: Provides information on the number, chemical environment, and coupling of protons.

-

¹³C NMR: Provides information on the number and chemical environment of carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often run to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for determining the connectivity of different structural fragments, including the linkages between the aglycone and sugar units, and between the sugar units themselves.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and the conformation of the molecule.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional NMR experiments, is indispensable for its unambiguous structural characterization. This guide provides a foundational understanding of the key spectroscopic data and the experimental protocols necessary for researchers, scientists, and drug development professionals working with this and other complex natural products. The presented workflow and data tables serve as a valuable reference for the identification and quality control of this compound in various research and development settings.

References

physical and chemical properties of Hederacoside D

An In-Depth Technical Guide to Hederacoside D

Introduction

This compound is a naturally occurring triterpenoid (B12794562) saponin (B1150181) found in various plant species, including Hedera helix (common ivy), Hedera nepalensis, the stem bark of Kalopanax pictus, and the leaves of Stauntonia hexaphylla.[1][2][3][4] As a member of the saponin class, it is characterized by a polycyclic aglycone core (hederagenin) linked to sugar moieties. This compound, alongside related compounds like Hederacoside C and α-hederin, is recognized as a major bioactive constituent responsible for the pharmacological activities of the extracts from these plants.[1][5][6][7] It has demonstrated potential as an anti-inflammatory agent and is a subject of research in drug development for its role in the overall biological activity of the plant extracts from which it is derived.[1] This document provides a comprehensive overview of the physical and chemical properties, experimental protocols, and known biological activities of this compound.

Physical and Chemical Properties

This compound is a complex glycoside of the pentacyclic triterpenoid hederagenin. Its structure and composition confer specific physical and chemical characteristics. It presents as a white to off-white solid powder.[2][3]

Table 1: Core Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 760961-03-3 | [1][2][8] |

| Molecular Formula | C₅₃H₈₆O₂₂ | [2][5][6][8] |

| Molecular Weight | 1075.24 g/mol | [2][5][9][10] |

| Exact Mass | 1074.561035 u | [6] |

| Appearance | White to off-white solid powder | [2][3] |

| Structure Type | Pentacyclic Triterpenoid Saponin | [1][8] |

| Density | 1.5 ± 0.1 g/cm³ | [6] |

| Index of Refraction | 1.633 | [6] |

| Storage Conditions | -20°C or 2-8°C, protect from light | [1][2][4][8] |

| Stability | ≥ 4 years (at -20°C) | [4] |

Solubility Profile

The solubility of this compound is characteristic of many saponins (B1172615), with good solubility in polar organic solvents and poor solubility in water.[1] Hygroscopic DMSO can significantly impact solubility, and the use of newly opened solvent is recommended for preparing stock solutions.[2]

Table 2: Solubility Data for this compound

| Solvent | Solubility | Notes | Source(s) |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (93.00 mM) | Requires sonication to dissolve | [2] |

| Methanol (B129727) | Soluble | - | [1][3][8] |

| Ethanol (B145695) | Soluble | - | [3] |

| Pyridine | Soluble | - | [3] |

| Water | Insoluble | - | [1] |

| DMF:PBS (pH 7.2) (1:1) | 25 mg/mL | - | [4] |

For in vivo studies, formulations have been prepared by dissolving this compound in a mixture of solvents, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, achieving a clear solution of at least 2.5 mg/mL.[2]

Spectroscopic Data

Mass spectrometry is a key analytical technique for the identification and structural elucidation of this compound.

-

Tandem Mass Spectrometry (MS/MS): In electrospray ionization (ESI) mass spectrometry, this compound typically forms adducts. In positive mode, it can yield pseudomolecular ions such as [M+NH₄]⁺ at m/z 1093.[11] In negative mode, parent ions like [M+HCOOH-H]⁻ at m/z 1119 have been observed.[11]

-

Fragmentation Pattern: The fragmentation of the deprotonated molecule [M-H]⁻ provides structural information. A key fragmentation event is the loss of the C-28 sugar chain (Rha-Glu-Glu), resulting in a daughter ion at m/z 603.[11] A subsequent loss of the arabinose (Ara) sugar connected to the C-3 position from this fragment generates an ion at m/z 469.[11]

Experimental Protocols

Extraction and Isolation from Plant Material

The following protocol is a synthesized methodology based on established procedures for extracting saponins, including this compound, from plant sources like Hedera helix.[12][13]

-

Material Preparation: Dried leaves or stems of Hedera helix are ground into a coarse powder.[12]

-

Solvent Extraction: The powdered material is subjected to reflux extraction, typically using an aqueous ethanol solution (e.g., 70-95% ethanol), for 2-3 hours.[13] This process is repeated, and the filtrates are combined.

-

Concentration: The combined ethanolic extract is concentrated under reduced pressure to yield a crude extract.[12]

-

Liquid-Liquid Partitioning: The crude extract is dissolved or suspended in water and then partitioned sequentially with solvents of increasing polarity. This compound is typically recovered in the n-butanol fraction.[12]

-

Precipitation: The n-butanol fraction is concentrated, and the saponins are precipitated by the slow addition of a less polar solvent, such as ethyl acetate, until no further precipitate forms.[12][13]

-

Column Chromatography: The collected precipitate is dissolved in a minimal amount of methanol and subjected to silica gel column chromatography.[12]

-

Elution and Final Purification: The column is eluted with a solvent system, commonly a chloroform-methanol gradient. Fractions containing this compound are collected, combined, concentrated, and then freeze-dried (lyophilized) to obtain the pure compound.[12]

An alternative method involves ultrasound-assisted extraction (UAE), which can enhance efficiency. Optimal conditions for UAE have been reported as using 80% ethanol at 50°C for 60 minutes.[14]

Analytical Quantification Method (UHPLC-MS/MS)

This protocol is for the sensitive and specific quantification of this compound in biological matrices, such as rat plasma.[1][7][15]

-

Sample Preparation: Plasma samples are processed via protein precipitation with acetonitrile (B52724).

-

Chromatographic System: A reversed-phase C18 column (e.g., Thermo Hypersil GOLD C18, 2.1 mm × 50 mm, 1.9 μm) is used.[1][7][15]

-

Mobile Phase: A gradient elution is performed using a binary system of acetonitrile (Solvent B) and water containing 0.1% formic acid (Solvent A).[1][7]

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source, often operated in positive multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[15]

Biological Activity and Potential Signaling Pathways

This compound is a key contributor to the biological activities of Hedera helix extracts, which are noted for their anti-inflammatory and respiratory benefits.[1][16] While direct studies on this compound's specific signaling pathways are limited, extensive research on the closely related saponin, Hederacoside C, and its aglycone, hederagenin, provides strong indications of its likely mechanisms of action.

The anti-inflammatory effects of these related compounds are frequently attributed to the modulation of the Toll-like Receptor (TLR), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[17][18] Hederacoside C has been shown to suppress the expression of TLR2 and TLR4, which in turn inhibits the downstream activation of MAPK (p38, ERK, JNK) and NF-κB (p65) pathways.[18] This inhibition leads to a reduction in the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α.[18] Given the structural similarity, it is highly probable that this compound exerts its anti-inflammatory effects through a similar mechanism.

References

- 1. This compound | CAS:760961-03-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS:760961-03-3 | Manufacturer ChemFaces [chemfaces.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CAS#:760961-03-3 | Chemsrc [chemsrc.com]

- 7. Pharmacokinetic parameters of three active ingredients hederacoside C, this compound, and ɑ-hederin in Hedera helix in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural Product Description|this compound [sinophytochem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. usbio.net [usbio.net]

- 11. researchgate.net [researchgate.net]

- 12. CN101235068B - Method for preparing hederacoside C from bindwood - Google Patents [patents.google.com]

- 13. CN103588832A - Method for separating hederacoside C and aglycone from hedera helix leaf - Google Patents [patents.google.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 17. Recent Progress in Health Benefits of Hederagenin and Its Glycosides | MDPI [mdpi.com]

- 18. Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Hederacoside D: A Technical Guide to its Putative Anti-Inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The scientific literature extensively details the anti-inflammatory mechanisms of Hederacoside C and extracts of Hedera helix (common ivy), in which Hederacoside D is a major bioactive saponin (B1150181). However, there is a notable scarcity of studies focusing specifically on the mechanism of action of this compound. This guide, therefore, presents the well-documented pathways of Hederacoside C as a predictive model for this compound's activity, supported by the available pharmacokinetic data for this compound. The information provided herein should be interpreted as a framework for future research, pending direct experimental validation for this compound.

Introduction

This compound is a triterpenoid (B12794562) saponin found in Hedera helix, a plant with a long history of use in traditional medicine for inflammatory conditions, particularly of the respiratory tract. As a member of the hederacoside family, it shares structural similarities with Hederacoside C, a compound with demonstrated anti-inflammatory properties. This technical guide synthesizes the current understanding of the anti-inflammatory action of hederacosides, with a focus on the core signaling pathways likely modulated by this compound.

Core Anti-Inflammatory Mechanism: Inhibition of Pro-inflammatory Signaling Pathways

The primary anti-inflammatory mechanism attributed to hederacosides involves the downregulation of key signaling pathways that orchestrate the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Hederacoside C has been shown to inhibit this cascade by:

-

Suppressing the phosphorylation and degradation of IκBα. [1]

-

Preventing the nuclear translocation of the p65 subunit of NF-κB. [1]

This leads to a significant reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1][2]

Modulation of the MAPK Signaling Pathway

The MAPK family of proteins, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are critical regulators of cellular responses to external stimuli, including inflammation. Activation of these kinases leads to the downstream activation of transcription factors that drive the expression of inflammatory mediators.

Studies on Hederacoside C demonstrate its ability to:

-

Attenuate the phosphorylation of p38, ERK, and JNK. [1]

By inhibiting the activation of these key kinases, Hederacoside C, and putatively this compound, can effectively dampen the inflammatory cascade.

Modulation of Upstream and Downstream Inflammatory Mediators

Toll-Like Receptor (TLR) Expression

Toll-like receptors, particularly TLR2 and TLR4, are crucial for recognizing pathogen-associated molecular patterns like LPS and initiating an inflammatory response. Hederacoside C has been found to suppress the protein expression of both TLR2 and TLR4, thereby inhibiting the initial trigger of the inflammatory cascade.[1]

Cytokine Production

A direct consequence of inhibiting the NF-κB and MAPK pathways is the reduced production of pro-inflammatory cytokines. Hederacoside C has been shown to downregulate the gene expression and protein levels of TNF-α, IL-6, and IL-1β.[1][2] Conversely, it has also been observed to upregulate the expression of the anti-inflammatory cytokine IL-10.[1]

Quantitative Data

While specific quantitative data on the anti-inflammatory activity of this compound is limited, this section provides pharmacokinetic data for this compound and anti-inflammatory data for the closely related Hederacoside C for comparative purposes.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous Administration | Oral Administration |

|---|---|---|

| Dose | 1 mg/kg | 20 mg/kg |

| t1/2 (h) | 1.87 ± 0.53 | 4.89 ± 1.21 |

| Tmax (h) | - | 0.58 ± 0.20 |

| Cmax (ng/mL) | 1003.33 ± 150.44 | 10.97 ± 3.47 |

| AUC(0-t) (ng/mL*h) | 1133.74 ± 186.23 | 64.91 ± 18.03 |

| AUC(0-inf) (ng/mL*h) | 1148.91 ± 192.11 | 71.01 ± 19.87 |

| MRT(0-t) (h) | 1.34 ± 0.18 | 4.76 ± 0.61 |

| CL (L/h/kg) | 0.88 ± 0.15 | - |

| Vss (L/kg) | 1.18 ± 0.22 | - |

Data from Yu et al., J Sep Sci. 2016 Sep;39(17):3292-301.

Table 2: Effects of Hederacoside C on Pro-inflammatory Mediators

| Mediator | Cell/Animal Model | Treatment | Result | Reference |

|---|---|---|---|---|

| IL-6 | LPS-stimulated murine macrophages | 80-400 µg/ml EA 575® (ivy leaf extract) | Dose-dependent decrease in IL-6 release (25-40% reduction) | [3] |

| TNF-α | S. aureus-induced mastitis in mice | Hederacoside C | Significant inhibition of expression | [1] |

| IL-1β | S. aureus-induced mastitis in mice | Hederacoside C | Significant inhibition of expression | [1] |

| p-p65 | LPS-stimulated macrophages | Hederacoside C | Dramatically reduced protein expression | [2] |

| p-p38 | S. aureus-induced mastitis in mice | Hederacoside C | Decreased phosphorylation | [1] |

| p-ERK | S. aureus-induced mastitis in mice | Hederacoside C | Decreased phosphorylation | [1] |

| p-JNK | S. aureus-induced mastitis in mice | Hederacoside C | Decreased phosphorylation |[1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the anti-inflammatory mechanisms of hederacosides.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of the hederacoside for 1-2 hours, followed by stimulation with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

Western Blot Analysis for Signaling Proteins

-

Protein Extraction: Treated cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-p65, p65, p-p38, p38, β-actin).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Sample Collection: Supernatants from cell cultures are collected.

-

Assay Procedure: The concentrations of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: The absorbance is read at the appropriate wavelength using a microplate reader, and cytokine concentrations are calculated based on a standard curve.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: The relative expression levels of target genes (e.g., TNF-α, IL-6, IL-1β, IL-10) are quantified by qPCR using SYBR Green master mix and gene-specific primers.

-

Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.

Visualizations

Signaling Pathways

Caption: Putative mechanism of this compound on the NF-κB pathway.

Caption: Putative modulation of MAPK signaling by this compound.

Experimental Workflow

Caption: A typical workflow for in vitro anti-inflammatory studies.

Conclusion and Future Directions

While direct evidence is still emerging, the existing body of research on Hederacoside C and Hedera helix extracts provides a strong foundation for understanding the potential anti-inflammatory mechanism of this compound. The inhibition of the NF-κB and MAPK signaling pathways appears to be the central mode of action, leading to a reduction in pro-inflammatory mediator production.

Future research should focus on:

-

Directly investigating the effects of isolated this compound on the NF-κB and MAPK pathways in various inflammatory models.

-

Determining the IC50 values of this compound for the inhibition of key inflammatory cytokines and enzymes.

-

Conducting comparative studies to evaluate the relative potency of this compound, Hederacoside C, and other related saponins.

-

Exploring the potential role of this compound in modulating other inflammatory pathways , such as the NLRP3 inflammasome.

A more in-depth understanding of this compound's specific mechanism of action will be crucial for its potential development as a novel anti-inflammatory therapeutic agent.

References

- 1. Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Hederasaponin C Alleviates Lipopolysaccharide-Induced Acute Lung Injury In Vivo and In Vitro Through the PIP2/NF-κB/NLRP3 Signaling Pathway [frontiersin.org]

- 3. researchgate.net [researchgate.net]

The Discovery and History of Hederacoside D: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hederacoside D, a prominent triterpenoid (B12794562) saponin (B1150181), has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth exploration of the discovery, history, and structural elucidation of this compound. It details the seminal research that led to its identification, the experimental methodologies employed for its isolation and characterization, and presents a comprehensive overview of its known biological functions and associated signaling pathways. Quantitative data are systematically tabulated for comparative analysis, and key experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of this important natural compound.

Discovery and Historical Perspective

The journey to uncover this compound is rooted in the broader phytochemical exploration of the Hedera genus (Araliaceae family), long recognized in traditional medicine. Initial investigations into the saponin content of various Hedera species laid the groundwork for the eventual isolation of its specific constituents.

While the exact first use of the name "this compound" in a publication remains to be definitively pinpointed through currently available indexed literature, the foundational work can be traced back to studies on Hedera nepalensis K. KOCH by Japanese researchers in the late 1970s and 1980s. A pivotal study by Kizu and colleagues in 1977 reported the isolation of several new triterpenoid glycosides from the stem and bark of Hedera nepalensis, which they provisionally named "HN-saponins"[1]. It is strongly believed that one of these, likely HN-saponin D1 or D2, was later fully characterized and named this compound. Subsequent research on other plants, such as Kalopanax pictus, also identified this compound[2].

This compound is a triterpenoid saponin with hederagenin (B1673034) as its aglycone. It is recognized as one of the major bioactive saponins (B1172615) in Hedera helix (common ivy), alongside Hederacoside C and α-hederin, and plays a significant role in the plant's overall biological activity[3][4]. Its presence has also been confirmed in Hedera nepalensis K. Koch var. sinensis[3].

Structural Elucidation

The determination of the complex chemical structure of this compound was a multi-step process involving a combination of chemical degradation and sophisticated spectroscopic techniques.

Initial Characterization

Early studies on the "HN-saponins" involved classical methods of natural product chemistry. These included acidic and alkaline hydrolysis to break down the glycosidic and ester linkages, respectively. This process allowed for the identification of the aglycone (the non-sugar part) as hederagenin and the constituent monosaccharides.

Spectroscopic Analysis

The definitive structure of this compound was established through the application of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) and later, Electrospray Ionization Mass Spectrometry (ESI-MS), were crucial in determining the molecular weight of this compound and providing information about the sequence of sugar units through fragmentation analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMQC, HMBC) NMR experiments were indispensable for the complete structural assignment. These techniques allowed researchers to:

-

Confirm the hederagenin aglycone structure.

-

Identify the specific sugar residues and their anomeric configurations (α or β).

-

Determine the linkage positions between the sugar units and the attachment points to the aglycone.

-

The elucidated structure of this compound is hederagenin 3-O-α-L-arabinopyranoside 28-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl ester.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the isolation and characterization of this compound, based on established procedures for saponin research.

Isolation of this compound from Plant Material

The isolation of this compound typically involves a multi-step extraction and chromatographic purification process.

Experimental Workflow for Saponin Isolation

Caption: General workflow for the isolation of this compound.

Methodology:

-

Plant Material Preparation: Dried and powdered leaves of Hedera helix (or other source material) are used as the starting material.

-

Defatting: The powdered material is first extracted with a nonpolar solvent, such as n-hexane, to remove lipids and chlorophyll.

-

Extraction: The defatted material is then extracted with methanol or ethanol, typically using maceration or Soxhlet extraction, to isolate the more polar saponins.

-

Solvent Partitioning: The resulting extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is partitioned against a series of organic solvents of increasing polarity. The saponin fraction is typically enriched in the n-butanol layer.

-

Chromatographic Purification: The crude saponin extract from the n-butanol fraction is subjected to multiple rounds of column chromatography.

-

Silica (B1680970) Gel Chromatography: Initial separation is often performed on a silica gel column, eluting with a gradient of chloroform-methanol-water.

-

Sephadex LH-20 Chromatography: Further purification can be achieved using size-exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is often accomplished using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase gradient of acetonitrile (B52724) and water.

-

Structural Elucidation Methodologies

Workflow for Structure Elucidation

Caption: Methodologies for the structural elucidation of this compound.

Protocols:

-

Mass Spectrometry:

-

Sample Preparation: A dilute solution of the purified compound in methanol is prepared.

-

Analysis: The solution is infused into an electrospray ionization (ESI) source of a mass spectrometer. Both positive and negative ion modes are used to obtain the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and fragmentation data (MS/MS).

-

-

NMR Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the pure compound is dissolved in a deuterated solvent, such as pyridine-d₅ or methanol-d₄, in an NMR tube.

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher):

-

¹H NMR: To observe the proton signals.

-

¹³C NMR: To observe the carbon signals.

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system.

-

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for determining the linkages between sugar units and the aglycone.

-

-

Biological Activities and Signaling Pathways

This compound has been reported to possess a range of biological activities, although it is often studied as a component of Hedera helix extracts.

Table 1: Reported Biological Activities of this compound and Related Extracts

| Biological Activity | Model System | Key Findings | Reference(s) |

| Anti-inflammatory | In vivo and in vitro models | Inhibition of pro-inflammatory mediators. | [2] |

| Expectorant/Bronchodilatory | Animal models and clinical studies (of extracts) | Relaxation of bronchial smooth muscle. | [3][4] |

| Antimicrobial | In vitro assays | Activity against various bacteria and fungi. | (General saponin literature) |

Signaling Pathways:

The precise molecular mechanisms and signaling pathways modulated by pure this compound are still an active area of research. However, based on the activities of related triterpenoid saponins and Hedera extracts, potential pathways of interest include:

Potential Anti-inflammatory Signaling Pathway

Caption: Hypothesized anti-inflammatory mechanism via NF-κB pathway inhibition.

Quantitative Data

Pharmacokinetic studies have been conducted on the major saponins from Hedera helix, including this compound, providing valuable data for drug development.

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Oral Administration | Intravenous Administration | Reference |

| Tmax (h) | 0.58 ± 0.20 | - | [4] |

| Cmax (ng/mL) | 3.63 ± 1.05 | - | [4] |

| AUC (0-t) (ng·h/mL) | 11.23 ± 2.68 | 105.61 ± 20.34 | [4] |

| t1/2 (h) | 3.54 ± 0.87 | 2.15 ± 0.43 | [4] |

Data presented as mean ± standard deviation.

Conclusion